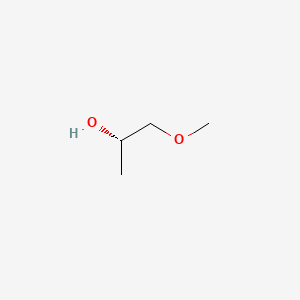

(S)-(+)-1-Methoxy-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426360 | |

| Record name | (S)-(+)-1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26550-55-0 | |

| Record name | (S)-(+)-1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(+)-1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-Methoxy-2-propanol (CAS No. 26550-55-0), a chiral solvent and versatile reagent. The information presented herein is intended to support research, development, and quality control activities by providing key physicochemical data, standardized experimental protocols for its verification, and a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound is a colorless, clear liquid with a mild, ethereal odor.[1][2] It is the (S)-enantiomer of propylene glycol methyl ether (PGME). As a chiral molecule, its optical activity is a key identifying characteristic, distinguishing it from its (R)-enantiomer and the racemic mixture.

General and Computational Properties

The fundamental identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [3][4][5][6] |

| Molecular Weight | 90.12 g/mol | [1][2][3][4] |

| CAS Number | 26550-55-0 | [3][4][5][6] |

| Canonical SMILES | COC--INVALID-LINK--C | [5] |

| InChI Key | ARXJGSRGQADJSQ-BYPYZUCNSA-N | [7] |

| Appearance | Colorless clear liquid | [1][2][6] |

| Odor | Mild, ethereal | [1][8] |

Experimentally Determined Physical Properties

The following table summarizes the key experimentally determined physical properties of this compound and its common racemic mixture. These values are critical for handling, process design, and quality assessment.

| Property | This compound Value | Racemic 1-Methoxy-2-propanol Value | Source(s) |

| Optical Rotation ([α]20/D) | +20 to +24° (c=10 in CHCl₃) | 0° | [6] |

| Boiling Point | 120 °C | 118-119 °C | [6] |

| Melting Point | Not specified | -95 to -97 °C | [8] |

| Density (at 20-25 °C) | 0.92 g/mL | 0.916 - 0.924 g/mL | [2][6] |

| Refractive Index (n20/D) | ~1.403 | ~1.403 - 1.407 | [6][9] |

| Solubility in Water | Miscible | Miscible | [2][8] |

| Vapor Pressure | Not specified | 11.8 mmHg at 25 °C | [2][8] |

| Flash Point | Not specified | 33 °C (91.4 °F) | [2] |

| Autoignition Temperature | Not specified | 270 °C (518 °F) |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key properties of liquid samples like this compound.

Workflow for Physical Property Characterization

The logical flow for characterizing a chiral liquid sample involves a series of observational and instrumental analyses.

Caption: Workflow for the physical characterization of a chiral liquid.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 150 °C)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or microburner

-

Rubber band or thread

Procedure:

-

Add a few drops of this compound into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing mineral oil, making sure the sample is positioned midway in the main body of the tube.

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.

-

Observe the capillary tube. As the temperature rises, trapped air will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has overcome the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of liquid density.

Apparatus:

-

Pycnometer (e.g., Gay-Lussac type)

-

Analytical balance (accurate to ±0.0001 g)

-

Distilled water

-

The sample liquid (this compound)

-

Thermometer

-

Filter paper

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (mass m₀).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside.

-

Weigh the pycnometer filled with water (mass m₁).

-

Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at that temperature.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the sample liquid, this compound, stopper it, and dry the exterior.

-

Weigh the pycnometer filled with the sample (mass m₂).

-

Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (m₂ - m₀) / ((m₁ - m₀) / ρ_water)

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer measures the refractive index by determining the critical angle of total internal reflection.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for high precision)

-

Dropper

-

Soft lens tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prisms of the refractometer are clean. Clean with ethanol and a soft tissue if necessary.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms together securely.

-

Switch on the light source and look through the eyepiece.

-

Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

If a colored fringe is visible at the border, turn the dispersion compensator knob until the border becomes a sharp, achromatic line.

-

Turn the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value (nD). Record the temperature of the measurement.

Determination of Optical Rotation (Polarimetry)

A polarimeter measures the angle through which the plane of polarized light is rotated when passing through a sample of an optically active substance.

Apparatus:

-

Polarimeter

-

Polarimeter sample tube (typically 1 dm or 100 mm)

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source

-

Volumetric flask and analytical balance (for preparing solutions)

-

Solvent (e.g., Chloroform, as specified in literature[6])

Procedure:

-

Turn on the light source and allow it to stabilize.

-

Blank Measurement: Fill the sample tube with the pure solvent (chloroform). Ensure no air bubbles are present in the light path. Place the tube in the polarimeter and take a reading. This is the zero or blank reading.

-

Sample Preparation: Prepare a solution of known concentration (c). For this compound, a concentration of 10 g per 100 mL (c = 0.1 g/mL) in chloroform is cited.[6]

-

Sample Measurement: Rinse and fill the sample tube with the prepared solution. Place it in the polarimeter and measure the observed rotation (α_obs).

-

Calculate Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α_obs / (l × c) where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

The result is reported with the temperature and wavelength used, e.g., [α]20/D. For this compound, a positive (+) rotation is expected.

References

- 1. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. scbt.com [scbt.com]

- 4. (S)-(+)-1-メトキシ-2-プロパノール ≥98.5% (sum of enantiomers) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS RN 26550-55-0 | Fisher Scientific [fishersci.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. 1-methoxy-2-propanol [stenutz.eu]

(S)-(+)-1-Methoxy-2-propanol chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methoxy-2-propanol, a chiral solvent and key building block in asymmetric synthesis, is of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure molecules, where biological activity is often dependent on a specific stereoisomer. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and physical properties of this compound. It also outlines common synthetic approaches and discusses the toxicological considerations related to its isomeric purity.

Chemical Structure and Stereochemistry

This compound is the (S)-enantiomer of 1-methoxy-2-propanol. The molecule possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydroxyl group, a methyl group, a methoxymethyl group, and a hydrogen atom.

Stereochemical Designation: The Cahn-Ingold-Prelog (CIP) Convention

The 'S' designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral center are ranked according to the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-

-OH (hydroxyl group): Oxygen (atomic number 8) has the highest priority.

-

-CH₂OCH₃ (methoxymethyl group): The carbon is attached to an oxygen.

-

-CH₃ (methyl group): The carbon is attached to three hydrogens.

-

-H (hydrogen atom): Hydrogen (atomic number 1) has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the designation (S). The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Physicochemical Properties

The physical and chemical properties of 1-methoxy-2-propanol are well-documented for the racemic mixture. Data for the specific enantiomers are less common but crucial for stereoselective synthesis and analysis.

| Property | Racemic 1-Methoxy-2-propanol | This compound | (R)-(-)-1-Methoxy-2-propanol |

| CAS Number | 107-98-2[1] | 26550-55-0 | 4984-22-9[2] |

| Molecular Formula | C₄H₁₀O₂[1] | C₄H₁₀O₂ | C₄H₁₀O₂[2] |

| Molecular Weight | 90.12 g/mol [1] | 90.12 g/mol | 90.12 g/mol [2] |

| Appearance | Colorless liquid[3] | Colorless liquid | Colorless liquid |

| Boiling Point | 120 °C[4] | Not specified | Not specified |

| Melting Point | -95 °C[4] | Not specified | Not specified |

| Density | 0.924 g/mL at 20 °C | 0.921 g/mL at 20 °C | Not specified |

| Refractive Index (n20/D) | 1.403 | 1.403 | Not specified |

| Specific Rotation ([α]20/D) | Not applicable | +22 ± 2° (c=10% in CHCl₃) | Not specified |

| Solubility in Water | Miscible[4] | Miscible | Miscible |

Synthesis of this compound

The industrial synthesis of 1-methoxy-2-propanol typically involves the reaction of propylene oxide with methanol, which results in a racemic mixture.[5] Obtaining the enantiomerically pure (S)-(+)-isomer requires stereoselective synthetic methods or the resolution of the racemic mixture.

General Synthesis of Racemic 1-Methoxy-2-propanol

The reaction of propylene oxide with methanol is generally catalyzed by a base, such as sodium hydroxide, or an acid. Basic catalysis favors the formation of the primary alcohol isomer, 1-methoxy-2-propanol, while acidic conditions can lead to the formation of the secondary alcohol isomer, 2-methoxy-1-propanol.[6]

Enantioselective Synthesis and Resolution

Detailed experimental protocols for the synthesis of enantiomerically pure this compound are often proprietary. However, common strategies in organic chemistry for obtaining chiral molecules include:

-

Kinetic Resolution: This technique involves the use of a chiral catalyst or enzyme (e.g., a lipase) to selectively react with one enantiomer of the racemic mixture at a faster rate, allowing for the separation of the unreacted enantiomer. Lipase-catalyzed acylation is a common method for the kinetic resolution of alcohols.

-

Asymmetric Synthesis: This involves starting with a chiral precursor or using a chiral catalyst to directly synthesize the desired enantiomer with high enantiomeric excess. For example, the asymmetric opening of propylene oxide with methanol using a chiral catalyst can yield enantiomerically enriched 1-methoxy-2-propanol.

Biological and Toxicological Considerations

While this compound is primarily utilized as a chiral intermediate and solvent, it is important to consider the toxicology of propylene glycol methyl ethers. The isomeric purity is of particular importance, as the beta-isomer, 2-methoxy-1-propanol, has been classified as teratogenic.[5] Commercial grade 1-methoxy-2-propanol contains less than 0.5% of the beta-isomer.[7]

Studies on the racemic mixture of 1-methoxy-2-propanol indicate low acute toxicity via oral, dermal, and inhalation routes.[7] High vapor concentrations can cause irritation to the eyes, nose, and throat, and may lead to central nervous system depression.[8] There is currently no specific data available in the public domain detailing the distinct biological activities or signaling pathway interactions of the individual (S)-(+) and (R)-(-) enantiomers of 1-methoxy-2-propanol. Its primary role in drug development is as a chiral starting material for the synthesis of more complex, biologically active molecules.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter in this molecule can be incorporated into larger molecules, ensuring the correct three-dimensional arrangement of atoms, which is often critical for a drug's efficacy and safety. It can be used as a reactant in the preparation of various derivatives, including thiazolopyridine ureas and quinazoline derivatives that may act as kinase inhibitors.

Conclusion

This compound is a valuable chiral compound with well-defined stereochemistry. Its physical properties are similar to its racemic counterpart, with the key distinguishing feature being its positive optical rotation. The synthesis of the enantiomerically pure form relies on stereoselective methods, such as kinetic resolution or asymmetric synthesis, to separate it from the racemic mixture produced by conventional industrial processes. While the direct biological activity of this compound is not extensively documented, its importance as a chiral building block in the pharmaceutical industry is well-established. Researchers and drug development professionals should be mindful of the isomeric purity of this compound, particularly the absence of the teratogenic beta-isomer, to ensure the safety and efficacy of the final products.

References

- 1. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 2. (R)-(-)-1-甲氧基-2-丙醇 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide: (S)-(+)-1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propanol is a chiral solvent and a valuable building block in asymmetric synthesis. Its stereospecific properties are of significant interest in the pharmaceutical and chemical industries for the development of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis via enzymatic kinetic resolution, and a typical workflow for its quality control.

Chemical Identity and Properties

This compound is the (S)-enantiomer of the more common racemic mixture, 1-methoxy-2-propanol. Its chirality makes it a crucial starting material or intermediate in the synthesis of complex, stereospecific molecules.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 26550-55-0[1] |

| Synonyms | (S)-(+)-Propylene glycol 1-methyl ether[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | |

| Molecular Weight | 90.12 g/mol | |

| Appearance | Colorless liquid | |

| Optical Activity | [α]20/D +22±2°, c = 10% in chloroform | [1] |

| Density | 0.921 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.403 | [1] |

| Boiling Point | 118-119 °C | |

| Solubility | Miscible with water and many organic solvents. |

Experimental Protocols: Synthesis via Lipase-Catalyzed Kinetic Resolution

The enantioselective synthesis of this compound can be effectively achieved through the kinetic resolution of its racemic mixture using a lipase. This biocatalytic method offers high enantioselectivity under mild reaction conditions.[2]

Principle:

Lipases, as chiral catalysts, preferentially acylate one enantiomer of the racemic 1-methoxy-2-propanol at a much faster rate than the other. This results in the formation of an enantioenriched ester from the faster-reacting enantiomer (typically the (R)-enantiomer), leaving the unreacted alcohol enriched in the desired (S)-enantiomer. The separation of the enantioenriched (S)-alcohol from the (R)-ester is then performed chromatographically.

Materials:

-

Racemic 1-methoxy-2-propanol

-

Immobilized lipase (e.g., Candida antarctica lipase B, CALB)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane)

-

Phosphate buffer (for aqueous systems, if applicable)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add racemic 1-methoxy-2-propanol (1 equivalent).

-

Add an anhydrous organic solvent, such as hexane, to achieve a substrate concentration of 0.1-0.5 M.

-

Add the immobilized lipase, typically 10-20% by weight of the substrate.

-

Initiate the reaction by adding the acyl donor, vinyl acetate (approximately 0.5-0.6 equivalents to achieve around 50% conversion).

-

Stir the reaction mixture at a constant temperature, typically between 30-40°C.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

-

Reaction Termination: Once the conversion reaches approximately 50% and the desired enantiomeric excess for the (S)-alcohol is achieved, terminate the reaction by filtering off the immobilized lipase. The enzyme can be washed with the solvent and potentially reused.

-

Work-up and Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting mixture contains the enantioenriched this compound and the acylated (R)-enantiomer.

-

Separate these two components using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: Collect the fractions containing the purified this compound and confirm its identity and enantiomeric purity using analytical techniques such as NMR, chiral GC/HPLC, and polarimetry.

Applications in Pharmaceutical Synthesis

This compound serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the final drug molecule, which is often crucial for its therapeutic efficacy and safety profile. For example, it can be used as a reactant in the preparation of:

-

Thiazolopyridine urea derivatives: These compounds have been investigated for their potential as antitubercular agents.

-

Quinazoline derivatives: Certain quinazoline derivatives are being explored as potential inhibitors of EGFR/HER-2 tyrosine kinases in cancer therapy.[1]

The use of enantiomerically pure starting materials like this compound is a fundamental strategy in modern drug development to avoid the complications associated with racemic drugs, where one enantiomer may be inactive or even cause undesirable side effects.

Experimental Workflow and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring its suitability for use in pharmaceutical applications.

Caption: Workflow for Synthesis and Quality Control.

This workflow ensures that the final product not only has high chemical purity but also meets the stringent requirements for enantiomeric excess necessary for its application in the synthesis of chiral drugs.

References

Commercial Availability of (S)-(+)-1-Methoxy-2-propanol: A Technical Guide for Researchers

Introduction

(S)-(+)-1-Methoxy-2-propanol, a chiral solvent and key synthetic building block, is of significant interest to researchers and professionals in the fields of drug development and asymmetric synthesis. Its defined stereochemistry makes it a valuable component in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a specific enantiomer. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and potential applications of this compound, with a focus on providing practical information for laboratory and developmental use.

Commercial Suppliers and Specifications

This compound is commercially available from a range of chemical suppliers. The purity and specifications can vary between suppliers and batches. It is crucial for researchers to consult the certificate of analysis (CoA) for specific lot information. Below is a summary of typical specifications from various suppliers.

| Supplier | Product Number | Purity/Assay | Optical Rotation ([α]D) | CAS Number |

| Chem-Impex | 29194 | ≥ 98% (GC) | +20° to +24° (c=10 in CHCl3) | 26550-55-0 |

| Sigma-Aldrich | 88808 | ≥98.5% (sum of enantiomers) | +22 ±2° (c=10% in chloroform) | 26550-55-0 |

| TCI America | M2408 | >98.0% (GC) | +20.0° to +24.0° (c=10, CHCl3) | 26550-55-0 |

| Santa Cruz Biotechnology | sc-280145 | Not specified | Not specified | 26550-55-0 |

| Oakwood Chemical | 036091 | 98% | Not specified | 26550-55-0 |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

| Property | Value | Reference |

| Molecular Formula | C4H10O2 | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.921 g/mL at 20 °C | [2] |

| Boiling Point | 120-121 °C | [3] |

| Melting Point | -139 °C | [3] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.403 | [2] |

| Water Solubility | Miscible | [4] |

| Vapor Pressure | 11.8 mmHg at 25 °C | [4] |

| Vapor Density | 3.11 (Air = 1) | [4] |

Applications in Asymmetric Synthesis and Drug Development

This compound serves as a versatile chiral building block in the synthesis of complex, enantiomerically pure molecules. Its utility stems from the presence of a stereogenic center, which can be incorporated into a target molecule to control its stereochemistry. The hydroxyl and ether functionalities also provide handles for further chemical transformations.

While specific, detailed protocols for the synthesis of proprietary drug molecules are not always publicly available, the general role of such chiral alcohols is well-established in the academic and patent literature. They are often used in the synthesis of chiral amines, esters, and other intermediates that form the backbone of many pharmaceutical compounds.[5][6] The enantioselective synthesis of active pharmaceutical ingredients is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7]

Experimental Workflow and Methodologies

The following sections outline a generalized experimental workflow for the utilization of this compound as a chiral starting material in a synthetic sequence.

General Workflow for Chiral Synthesis

Caption: Generalized workflow for utilizing this compound in chiral synthesis.

Representative Experimental Protocol: Synthesis of a Chiral Azide Intermediate

This protocol describes a representative procedure for the conversion of this compound to its corresponding azide, a versatile intermediate for the synthesis of chiral amines.

1. Activation of the Hydroxyl Group (Tosylation)

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

2. Nucleophilic Substitution with Azide

-

Dissolve the crude tosylate from the previous step in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

3. Purification and Characterization

-

Purify the crude azide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

-

Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

Signaling Pathway in Asymmetric Catalysis

The utility of chiral molecules like this compound extends to their use as chiral ligands or auxiliaries in metal-catalyzed asymmetric reactions. The following diagram illustrates a conceptual signaling pathway in such a catalytic cycle.

Caption: Conceptual signaling pathway for a metal-catalyzed asymmetric reaction using a chiral ligand.

Conclusion

This compound is a readily available and valuable chiral building block for researchers in drug discovery and development. Its well-defined stereochemistry and versatile chemical handles make it a powerful tool for the synthesis of enantiomerically pure compounds. This guide provides a foundational understanding of its commercial availability, key properties, and potential applications, enabling researchers to effectively incorporate this important molecule into their synthetic strategies. For specific applications, it is always recommended to consult the latest scientific literature and supplier documentation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-methoxy-2-propanol [stenutz.eu]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. researchgate.net [researchgate.net]

- 6. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Unveiling the Origins: A Technical Guide to the Natural Occurrence and Sources of 1-Methoxy-2-propanol

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of 1-methoxy-2-propanol, a volatile organic compound identified in the aromatic profile of cured vanilla beans (Vanilla planifolia). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development. While 1-methoxy-2-propanol is predominantly known as a synthetic solvent, its presence in a significant natural product warrants a detailed examination of its origins, analytical methodologies, and potential biosynthetic pathways.

Natural Occurrence of 1-Methoxy-2-propanol

The primary documented natural source of 1-methoxy-2-propanol is cured vanilla beans. The complex aroma of vanilla is a result of several hundred volatile compounds, with vanillin being the most prominent. However, minor constituents like 1-methoxy-2-propanol contribute to the nuanced and complete flavor profile. While identified as a component of the volatile fraction of vanilla, quantitative data for 1-methoxy-2-propanol is not extensively reported in the literature, which tends to focus on the more abundant aromatic compounds.

Table 1: Volatile Compounds Identified in Cured Vanilla planifolia Beans

| Compound Class | Representative Compounds | Presence of 1-Methoxy-2-propanol |

| Aldehydes | Vanillin, 4-Hydroxybenzaldehyde, Acetaldehyde | Not Applicable |

| Alcohols | 4-Methoxybenzyl alcohol, Benzyl alcohol, 2-Phenylethanol | 1-Methoxy-2-propanol |

| Phenols | Guaiacol, Creosol, Phenol | Not Applicable |

| Esters | Methyl salicylate, Ethyl acetate, Methyl cinnamate | Not Applicable |

| Acids | Acetic acid, Vanillic acid, 4-Hydroxybenzoic acid | Not Applicable |

| Terpenes | Limonene, α-Pinene, β-Pinene | Not Applicable |

| Furans | 2-Furancarboxaldehyde, 2-Pentylfuran | Not Applicable |

Note: This table represents a selection of compound classes and examples. The presence of 1-methoxy-2-propanol is confirmed, though its concentration is typically low and not routinely quantified in standard analyses.

Experimental Protocols for Detection and Analysis

The identification of 1-methoxy-2-propanol in vanilla is primarily achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Representative HS-SPME-GC-MS Protocol for the Analysis of Volatile Compounds in Cured Vanilla Beans

This protocol is a composite of methodologies reported in the scientific literature and represents a typical workflow for the analysis of vanilla volatiles.

Objective: To extract, separate, and identify volatile organic compounds, including 1-methoxy-2-propanol, from cured vanilla beans.

Materials and Equipment:

-

Cured vanilla beans

-

Grinder (e.g., cryogenic grinder)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/agitator for SPME

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium carrier gas (high purity)

-

Analytical standards for compound identification

Procedure:

-

Sample Preparation:

-

Cryogenically grind a representative sample of cured vanilla beans to a fine powder. .

-

Accurately weigh approximately 0.5 g of the powdered vanilla into a 20 mL headspace vial.

-

Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heater/agitator block pre-heated to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 250°C, for 5 minutes to allow for thermal desorption of the analytes.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with reference spectra in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

-

For quantification (if required), a calibration curve would be prepared using standard solutions of 1-methoxy-2-propanol.

-

Potential Biosynthetic Pathway of 1-Methoxy-2-propanol

The precise biosynthetic pathway of 1-methoxy-2-propanol in Vanilla planifolia has not been elucidated. However, based on the known biochemistry of plants, a hypothetical pathway can be proposed. This pathway involves the convergence of two metabolic routes: the production of methanol and the formation of a three-carbon backbone, likely derived from glycolysis.

Hypothetical Precursors:

-

Methanol: Plants naturally produce methanol through the enzymatic demethylation of pectin in the cell wall by pectin methylesterase (PME).[1][2][3] This process is a part of normal cell wall metabolism and can be enhanced during fruit ripening and curing.

-

Propylene Glycol (1,2-Propanediol): While not a common plant metabolite, propylene glycol can be synthesized from glycerol, a central intermediate in carbohydrate and lipid metabolism. The enzymatic reduction of a glycolytic intermediate such as dihydroxyacetone phosphate could potentially lead to a propylene glycol precursor.

Proposed Hypothetical Biosynthesis:

A plausible, though unconfirmed, route to 1-methoxy-2-propanol could involve the enzymatic methylation of propylene glycol. This would require a specific O-methyltransferase enzyme capable of utilizing propylene glycol as a substrate and a methyl donor such as S-adenosyl methionine (SAM).

Experimental and Logical Workflows

The analysis of natural volatile compounds and the elucidation of their biosynthetic pathways follow a structured workflow, from sample collection to data interpretation.

General Workflow for the Analysis of Volatile Compounds in Vanilla

The following diagram illustrates the typical workflow for identifying and quantifying volatile compounds from vanilla beans.

Conclusion

While 1-methoxy-2-propanol is a well-characterized synthetic chemical, its natural occurrence in cured Vanilla planifolia beans opens avenues for research into its biosynthesis and its role in the complex aroma profile of vanilla. The methodologies for its detection are well-established, relying on sensitive techniques such as HS-SPME-GC-MS. Further research is required to confirm the proposed biosynthetic pathway and to quantify the concentration of 1-methoxy-2-propanol across different vanilla varieties and curing processes. This knowledge will contribute to a more complete understanding of vanilla chemistry and may have implications for quality control and the development of natural flavor formulations.

References

An In-depth Technical Guide to the Basic Reactivity of (S)-(+)-1-Methoxy-2-propanol with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Methoxy-2-propanol, a chiral molecule featuring both an ether and a secondary alcohol functional group, serves as a versatile intermediate in organic synthesis. Its unique structure allows for a range of chemical transformations, making it a valuable building block in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its core reactivity with common laboratory reagents, supported by experimental insights and quantitative data.

Core Reactivity Profile

This compound exhibits reactivity characteristic of both its ether and secondary alcohol functionalities. The ether linkage is relatively inert under many conditions but can be cleaved under strong acidic conditions. The secondary alcohol is the primary site of reactivity, participating in oxidation, esterification, and etherification reactions. The molecule is a colorless liquid, soluble in water, and is flammable. It is known to oxidize in the air to form unstable peroxides, a common characteristic of ethers.[1]

Reactions at the Hydroxyl Group

The secondary hydroxyl group is the most reactive site in this compound, readily undergoing oxidation, esterification, and conversion to a better leaving group for subsequent nucleophilic substitution.

Oxidation to Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 1-methoxy-2-propanone. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with the choice of reagent often depending on the desired scale and sensitivity of other functional groups.

A common laboratory method for the oxidation of secondary alcohols is the use of chromic acid (H₂CrO₄), often referred to as the Jones reagent.[2] This reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid. Milder oxidizing agents like pyridinium chlorochromate (PCC) can also be used to achieve the same transformation.[2][3]

A patented industrial method describes the oxidation of 1-methoxy-2-propanol to methoxyacetone using chlorine gas in the presence of a nitroxide catalyst and a carbonate base. This method reports a near-quantitative conversion of the starting material. Another approach involves the liquid-phase selective oxidation using H₂O₂ as the oxidant and a mixed-valence vanadium phosphate catalyst, achieving a conversion of 86.9% and a selectivity for methoxyacetone of 33.2%.[4] A gas-phase oxidation-dehydrogenation method using an electrolytic silver catalyst has also been reported, with a 96.77% conversion rate and 62.29% selectivity at 465°C.[5]

Table 1: Oxidation of this compound

| Oxidizing Agent/Catalyst System | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Chlorine/Nitroxide/Carbonate | 1-Methoxy-2-propanone | ~100 | - | - | Patent CN105801388A |

| H₂O₂/Vanadium Phosphate | 1-Methoxy-2-propanone | 86.9 | 33.2 | 20.7 | [4] |

| O₂/Electrolytic Silver (465°C) | 1-Methoxy-2-propanone | 96.77 | 62.29 | - | [5] |

Experimental Protocol: General Oxidation of a Secondary Alcohol with Chromic Acid (Jones Reagent)

Materials:

-

Secondary alcohol (e.g., this compound)

-

Acetone (anhydrous)

-

Jones reagent (a solution of CrO₃ in H₂SO₄/H₂O)

-

Isopropyl alcohol (for quenching)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the secondary alcohol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution. The color of the solution will change from reddish-orange to green/blue as the chromium(VI) is reduced to chromium(III). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the reddish-orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

-

Purify the product by distillation or column chromatography.

Esterification

The hydroxyl group of this compound can be readily esterified with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters.

Reaction with a carboxylic acid, such as acetic acid, is a common method for ester formation. This reaction is typically catalyzed by a strong acid. A study on the esterification of 1-methoxy-2-propanol with acetic acid using a macroporous ion-exchange resin (Amberlyst-35) as a catalyst reported an equilibrium yield of 78% under optimized conditions (353 K, 1:3 molar ratio of alcohol to acid, 10 wt% catalyst loading).[6][7][8]

Esterification can also be achieved using more reactive acylating agents like acid anhydrides in the presence of a base such as pyridine, which also acts as a catalyst and scavenges the carboxylic acid byproduct.[9] 4-(Dimethylamino)pyridine (DMAP) is often used as a more potent catalyst for less reactive alcohols.[1]

Table 2: Esterification of this compound

| Reagent | Catalyst | Product | Yield (%) | Reference |

| Acetic Acid | Amberlyst-35 | 1-Methoxy-2-propyl acetate | 78 (equilibrium) | [6][7][8] |

Experimental Protocol: General Esterification of a Secondary Alcohol with an Acid Anhydride and Pyridine

Materials:

-

Secondary alcohol (e.g., this compound) (1.0 equiv)

-

Acid anhydride (e.g., Acetic Anhydride) (1.5 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the secondary alcohol in anhydrous dichloromethane.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add the acid anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.[10] This alkoxide is a potent nucleophile that can react with a primary alkyl halide in an SN2 reaction to form a new ether, a process known as the Williamson ether synthesis.[11][12][13] This method is highly versatile for the preparation of unsymmetrical ethers.[12] For secondary alcohols like this compound, the competing E2 elimination can be a side reaction, especially with sterically hindered alkyl halides.[11]

Table 3: Williamson Ether Synthesis with this compound

| Base | Alkyl Halide | Product | Yield (%) | Reference |

| NaH | R-X (primary) | (S)-1-Methoxy-2-(alkoxy)propane | Typically 50-95 | [12] |

Experimental Protocol: General Williamson Ether Synthesis with a Secondary Alcohol

Materials:

-

Secondary alcohol (e.g., this compound) (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Primary alkyl halide (e.g., Iodomethane) (1.1 equiv)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of the secondary alcohol in anhydrous THF. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture again in an ice bath and add the primary alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction may require heating under reflux for less reactive alkyl halides.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting ether by distillation or column chromatography.

Reactions Involving the Ether Group

Ether Cleavage

The methoxy group of this compound is generally unreactive but can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[14][15] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[16][17] For a primary methyl ether, the attack generally occurs at the methyl group via an SN2 mechanism, yielding methanol and the corresponding alkyl halide.[18] In the case of this compound, this would lead to the formation of 1,2-propanediol and methyl halide. If an excess of the hydrohalic acid is used, the diol can be further converted to the corresponding dihalide.[14]

A patent for the synthesis of (S)-2-amino-1-propanol describes the cleavage of the related compound (S)-1-methoxy-2-propylamine using concentrated hydrochloric acid under reflux, indicating that ether cleavage is feasible in this class of compounds.[19]

Table 4: Ether Cleavage of this compound

| Reagent | Product(s) | Mechanism | Reference |

| HBr (conc.) | (S)-1,2-Propanediol + Methyl bromide | SN2 | [16][18] |

| HI (conc.) | (S)-1,2-Propanediol + Methyl iodide | SN2 | [14][15] |

Experimental Protocol: General Ether Cleavage with Concentrated HBr

Materials:

-

Ether (e.g., this compound)

-

Concentrated hydrobromic acid (48%)

-

Acetic acid (optional, as a co-solvent)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the ether in acetic acid (if necessary for solubility).

-

Add concentrated hydrobromic acid.

-

Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Logical Experimental Workflow

The reactivity of this compound can be strategically utilized in a multi-step synthesis. A common workflow involves the activation of the hydroxyl group, followed by nucleophilic substitution.

Caption: A typical two-step synthetic workflow.

This workflow demonstrates the conversion of the poorly leaving hydroxyl group into a good leaving group (tosylate), which can then be readily displaced by a variety of nucleophiles to introduce new functional groups at the C2 position.

Summary of Key Reactions

The following diagram summarizes the primary transformations of this compound.

Caption: Key reactions of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 6. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. reddit.com [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. transformationtutoring.com [transformationtutoring.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

Spectroscopic Analysis of (S)-(+)-1-Methoxy-2-propanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-1-Methoxy-2-propanol, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.11 | Doublet | 3H | -CH₃ (on C2) |

| 3.20 - 3.45 | Multiplet | 2H | -CH₂- (on C1) |

| 3.38 | Singlet | 3H | -OCH₃ |

| 3.85 - 4.05 | Multiplet | 1H | -CH- (on C2) |

| 2.50 (broad) | Singlet | 1H | -OH |

Solvent: Deuterated Chloroform (CDCl₃) is commonly used for nonpolar organic compounds.[3]

¹³C NMR Spectral Data [4]

| Chemical Shift (ppm) | Assignment |

| 18.5 | -CH₃ (on C2) |

| 59.0 | -OCH₃ |

| 68.0 | -CH- (on C2) |

| 77.5 | -CH₂- (on C1) |

Infrared (IR) Spectroscopy[5][6][7]

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3400 (broad) | O-H stretch | Alcohol (-OH) |

| 2970 - 2830 | C-H stretch | Alkane (-CH, -CH₂, -CH₃) |

| 1110 | C-O stretch | Ether (-O-), Alcohol (-OH) |

Mass Spectrometry (MS)[8][9][10][11][12]

| m/z | Relative Intensity | Possible Fragment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 59 | High | [CH(OH)CH₃]⁺ or [CH₂OCH₃]⁺ |

| 45 | High | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weighing the Sample: Accurately weigh between 5 to 20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20–50 mg may be necessary.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃).[3][5] The typical volume of solvent used is approximately 0.6 to 0.7 mL.[3][6]

-

Dissolution: Dissolve the sample in the deuterated solvent within a clean vial. Gentle vortexing or sonication can aid in complete dissolution.[3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[6] To avoid spectral distortions, ensure there are no air bubbles.[3] The solution height in the tube should be between 4.0 and 5.0 cm.[3]

-

Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent like ethanol to remove any contaminants.[3] Securely cap the tube to prevent solvent evaporation.[3]

Data Acquisition:

-

Instrument Insertion: Place the prepared NMR tube into the spectrometer's sample holder.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to enhance spectral resolution and minimize peak broadening.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C) to maximize signal reception.[3]

-

Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data collection.[3]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation.[7][8]

-

Sample Application: Place a single drop of liquid this compound onto the surface of one salt plate.[7]

-

Film Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[7][9]

Data Acquisition (FTIR):

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorptions.

-

Sample Placement: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.[7]

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. The instrument passes a beam of infrared light through the sample and records the frequencies at which light is absorbed.[8]

-

Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.[8]

-

Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator to prevent damage from moisture.[7]

Mass Spectrometry (MS)

Sample Introduction (for a Volatile Liquid):

-

Direct Infusion/Injection: A small amount of the liquid sample is introduced into the mass spectrometer. For a volatile compound like 1-Methoxy-2-propanol, this can be achieved by injecting a small volume of the neat liquid or a dilute solution into a heated port where it vaporizes.[10][11][12]

Data Acquisition (Electron Ionization - EI):

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam. This process typically removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺), and also causes the molecule to fragment into smaller, charged ions.

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. 1-Methoxy-2-propanol(107-98-2) 1H NMR spectrum [chemicalbook.com]

- 2. (2S)-1-Methoxy-2-propanol(26550-55-0) 1H NMR [m.chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum [chemicalbook.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mhchem.org [mhchem.org]

- 11. paulcooper.pbworks.com [paulcooper.pbworks.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Methoxy-2-propanol is a versatile and valuable chiral building block in organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals and agrochemicals. Its utility stems from the presence of a stereogenic center and a readily functionalizable hydroxyl group, allowing for the introduction of chirality into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral intermediates.

Physicochemical and Stereochemical Data

A thorough understanding of the physicochemical and stereochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Appearance | Colorless liquid[1] |

| Density | 0.921 g/mL at 20 °C[2] |

| Boiling Point | 118-119 °C |

| Refractive Index (n20/D) | 1.403[2] |

| Optical Activity ([α]20/D) | +22±2°, c = 10% in chloroform[2] |

| Enantiomeric Purity | ≥98.5% (sum of enantiomers)[2] |

Application 1: Synthesis of (S)-(+)-1-Methoxy-2-propylamine

(S)-(+)-1-Methoxy-2-propylamine is a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] The following protocol outlines a reliable method for its preparation from this compound. The overall synthetic strategy involves the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with azide and subsequent reduction.

Experimental Workflow

References

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propanol in the Asymmetric Synthesis of Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propanol is a valuable chiral building block in the asymmetric synthesis of pharmaceutical intermediates. Its primary application lies in its efficient conversion to (S)-(+)-1-Methoxy-2-propylamine, a crucial chiral amine for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical integrity of this compound is transferred to the resulting amine, which is paramount for the efficacy and safety of the final drug products.[1] Different enantiomers of a drug can exhibit vastly different biological activities, making enantiomerically pure synthesis a critical aspect of drug development.

These application notes provide a detailed overview of the utilization of this compound as a precursor for a key pharmaceutical intermediate. Included are experimental protocols, quantitative data, and workflow diagrams to guide researchers in the effective use of this chiral synthon.

Application: Synthesis of (S)-(+)-1-Methoxy-2-propylamine

The most prominent application of this compound in pharmaceutical synthesis is its role as a starting material for the production of (S)-(+)-1-Methoxy-2-propylamine.[1] This chiral amine is a key intermediate in the manufacturing of certain agrochemicals and, significantly, in the synthesis of pharmaceuticals.[1][2]

Significance of (S)-(+)-1-Methoxy-2-propylamine

(S)-(+)-1-Methoxy-2-propylamine's value stems from its chiral nature, making it a desirable component for creating enantiomerically pure drugs.[1] The stereospecific properties of this amine are critical for the biological activity and safety profile of the final pharmaceutical products.[1] For instance, the related chiral amino alcohol, (S)-2-amino-1-propanol (L-alaninol), which can be synthesized from (S)-1-methoxy-2-propylamine, is an important intermediate for the antibiotic Levofloxacin.[3]

Experimental Protocols

The chemical synthesis of (S)-(+)-1-Methoxy-2-propylamine from this compound is a well-established multi-step process. A general and effective protocol is outlined below.[1]

Protocol 1: Chemical Synthesis of (S)-(+)-1-Methoxy-2-propylamine

This protocol involves three key steps: activation of the hydroxyl group, substitution with an azide, and subsequent reduction to the amine.

Step 1: Activation of the Hydroxyl Group

-

To a solution of this compound in pyridine at 0°C, add tosyl chloride portion-wise while maintaining the temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with aqueous HCl to remove pyridine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azide Substitution

-

Dissolve the tosylated intermediate from Step 1 in a polar aprotic solvent such as DMF.

-

Add sodium azide to the solution and heat the reaction mixture to approximately 80°C.

-

Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and carefully concentrate the solvent under reduced pressure to obtain the crude azide intermediate. Caution: Organic azides can be explosive and should be handled with care.

Step 3: Reduction of the Azide

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the azide intermediate from Step 2 in the same anhydrous solvent to the suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it thoroughly with the ether solvent.

-

Dry the filtrate over a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and carefully remove the solvent by distillation to obtain the crude (S)-(+)-1-Methoxy-2-propylamine.

-

Purify the product by distillation under reduced pressure.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis of (S)-(+)-1-Methoxy-2-propylamine from this compound. Please note that yields can vary based on reaction scale and optimization.

| Step | Transformation | Key Reagents | Typical Conditions | Expected Outcome |

| 1 | Hydroxyl Activation | This compound, Tosyl chloride, Pyridine | 0°C to Room Temp. | High yield of tosylated intermediate |

| 2 | Azide Substitution | Tosylated intermediate, Sodium azide, DMF | 80°C | High yield of azide intermediate |

| 3 | Azide Reduction | Azide intermediate, Lithium aluminum hydride, THF | 0°C to Reflux | Good to high yield of (S)-(+)-1-Methoxy-2-propylamine |

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the overall relationship of this compound to the final pharmaceutical intermediate.

Caption: Chemical synthesis workflow for (S)-(+)-1-Methoxy-2-propylamine.

Caption: Role of this compound in pharmaceutical synthesis.

References

Application Notes and Protocols: Enantioselective Grignard Reactions Utilizing (S)-(+)-1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the prospective use of (S)-(+)-1-Methoxy-2-propanol as a chiral modifier in enantioselective Grignard reactions. Due to the protic nature of its hydroxyl group, this compound cannot be employed as a conventional solvent for Grignard reagent formation. Instead, this protocol details its application as a precursor to an in situ generated chiral magnesium alkoxide, which subsequently serves as a chiral ligand to induce stereoselectivity in the addition of a Grignard reagent to a prochiral aldehyde.

Introduction

Grignard reagents are powerful nucleophiles for carbon-carbon bond formation.[1] However, their high reactivity presents a challenge for achieving enantioselectivity, often leading to racemic mixtures in the absence of a chiral influence.[2] The use of chiral ligands that coordinate to the magnesium center can create a chiral environment, directing the nucleophilic attack of the Grignard reagent to one face of a prochiral electrophile, thereby yielding an enantiomerically enriched product.[3][4]

This compound is a readily available and inexpensive chiral molecule. Its direct use as a solvent in Grignard reactions is precluded by the presence of an acidic hydroxyl group, which would lead to the rapid quenching of the Grignard reagent.[5][6] This protocol circumvents this issue by proposing the reaction of this compound with a stoichiometric amount of the Grignard reagent to form a chiral magnesium alkoxide in situ. This alkoxide can then act as a chiral ligand in the subsequent addition of a second equivalent of the Grignard reagent to a carbonyl compound.

Proposed Mechanism of Chiral Induction

The proposed mechanism involves a two-step process. First, the this compound reacts with one equivalent of the Grignard reagent (R-MgX) to form a chiral magnesium alkoxide. This alkoxide then coordinates with a second equivalent of the Grignard reagent and the aldehyde substrate. This coordination creates a transient chiral complex that favors the delivery of the "R" group from the Grignard reagent to one of the two enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol with a specific stereochemistry.

Caption: Proposed reaction pathway for enantioselective Grignard addition.

Experimental Protocol

This protocol describes the enantioselective addition of ethylmagnesium bromide to benzaldehyde using this compound as a chiral modifier.

Materials:

-

This compound (≥98.5%)

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Benzaldehyde (freshly distilled)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Chiral Ligand Solution:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.1 mmol) dissolved in anhydrous toluene (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

In Situ Formation of the Chiral Magnesium Alkoxide:

-

Slowly add ethylmagnesium bromide (1.0 mmol, 0.33 mL of 3.0 M solution in diethyl ether) dropwise to the stirred solution of this compound at -78 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of the chiral magnesium alkoxide.

-

-

Addition of the Aldehyde:

-

Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) to the reaction mixture at -78 °C.

-

-

Addition of the Grignard Reagent:

-

To the same flask, slowly add another portion of ethylmagnesium bromide (1.2 mmol, 0.40 mL of 3.0 M solution in diethyl ether) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 4 hours.

-

-

Reaction Quenching and Work-up:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

-

Determine the chemical yield.

-

Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

-

Caption: Experimental workflow for the enantioselective Grignard addition.

Data Presentation

The following table presents hypothetical data for the enantioselective addition of various Grignard reagents to benzaldehyde using the proposed protocol. This data is illustrative and serves as a template for reporting experimental findings. Actual results may vary.

| Entry | Grignard Reagent | Aldehyde | Yield (%) | % ee | Configuration |

| 1 | Ethylmagnesium bromide | Benzaldehyde | 85 | 65 | (S) |

| 2 | Methylmagnesium bromide | Benzaldehyde | 82 | 58 | (S) |

| 3 | Phenylmagnesium bromide | Benzaldehyde | 75 | 72 | (S) |

| 4 | Ethylmagnesium bromide | 4-Chlorobenzaldehyde | 88 | 70 | (S) |

| 5 | Ethylmagnesium bromide | Cyclohexanecarboxaldehyde | 78 | 55 | (S) |

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.

-

Diethyl ether and toluene are flammable solvents. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion